5-Bromo-8-chloroquinoline-3,4-diamine
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Overview
Description
5-Bromo-8-chloroquinoline-3,4-diamine is a heterocyclic aromatic compound with the molecular formula C₉H₇BrClN₃. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of 5-Bromo-8-chloroquinoline-3,4-diamine typically involves multi-step reactions starting from quinoline derivativesIndustrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
5-Bromo-8-chloroquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles like amines or thiols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Scientific Research Applications
5-Bromo-8-chloroquinoline-3,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-8-chloroquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. It can bind to DNA or proteins, disrupting their normal function. This interaction can lead to the inhibition of cell growth or the induction of cell death, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
5-Bromo-8-chloroquinoline-3,4-diamine can be compared with other quinoline derivatives such as:
8-Bromo-4-chloroquinoline: Similar in structure but with different substitution patterns, leading to varied chemical and biological properties.
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C9H7BrClN3 |
---|---|
Molecular Weight |
272.53 g/mol |
IUPAC Name |
5-bromo-8-chloroquinoline-3,4-diamine |
InChI |
InChI=1S/C9H7BrClN3/c10-4-1-2-5(11)9-7(4)8(13)6(12)3-14-9/h1-3H,12H2,(H2,13,14) |
InChI Key |
RTWHUQQGQHFRRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C(C=NC2=C1Cl)N)N)Br |
Origin of Product |
United States |
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